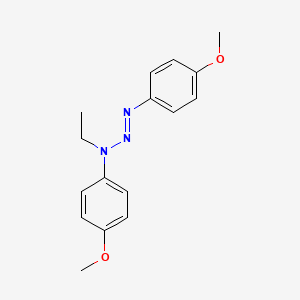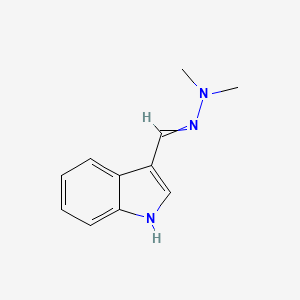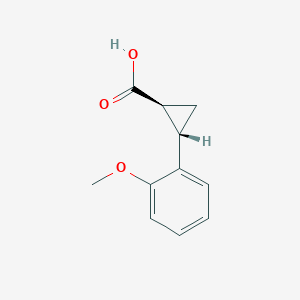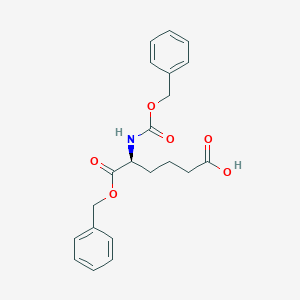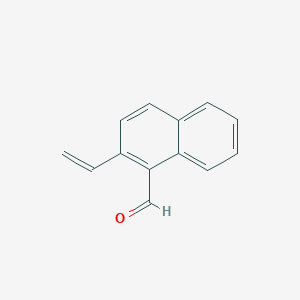
3-(5,5-Dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- is a complex organic compound that features a phenol group attached to a pyrrole ring. This compound is part of a broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a diketone can yield the desired pyrrole derivative . The reaction conditions often require the use of catalysts, such as bismuth nitrate pentahydrate, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents (DES) like choline chloride-zinc chloride, can enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .
Applications De Recherche Scientifique
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- can be compared with other similar compounds, such as:
Phenol, 2,5-dimethyl-: Known for its use in the synthesis of polymers and resins.
Phenol, 3,4-dimethyl-: Utilized in the production of antioxidants and stabilizers.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Employed in the development of pharmaceuticals and agrochemicals.
The uniqueness of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54254-57-8 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
3-(5,5-dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol |
InChI |
InChI=1S/C18H19NO2/c1-18(2)16(13-7-4-3-5-8-13)12-17(19(18)21)14-9-6-10-15(20)11-14/h3-11,16,20H,12H2,1-2H3 |
Clé InChI |
WESZGKJUMUJYLG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC(=[N+]1[O-])C2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)



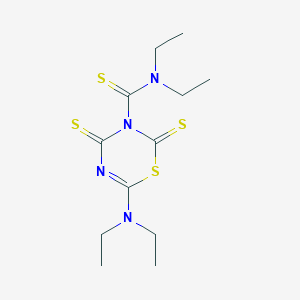

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
